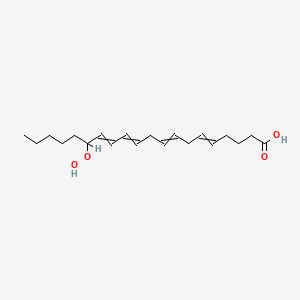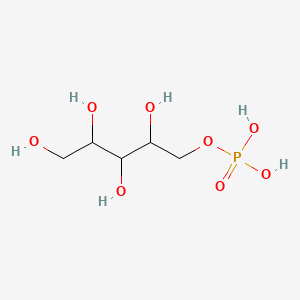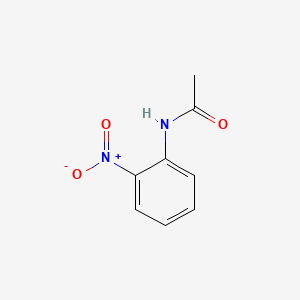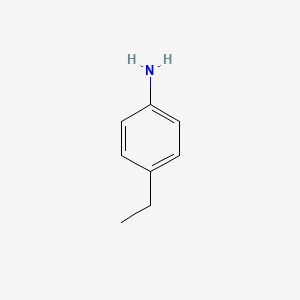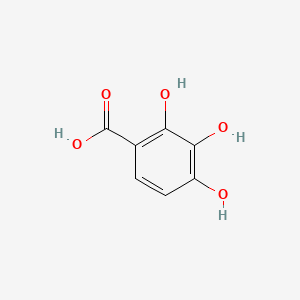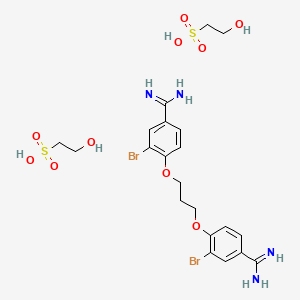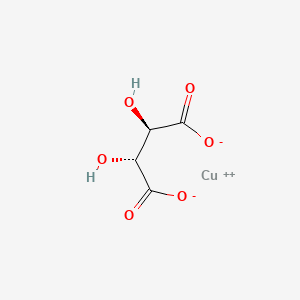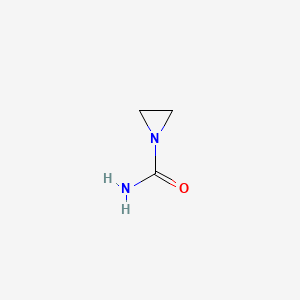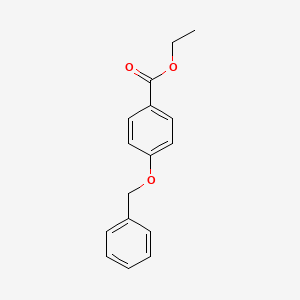
Ethyl 4-(benzyloxy)benzoate
概要
説明
Ethyl 4-(benzyloxy)benzoate is a chemical compound with the empirical formula C16H16O3 . It has a molecular weight of 256.30 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of Ethyl 4-(benzyloxy)benzoate can be represented by the SMILES stringO=C(OCC)C(C=C1)=CC=C1OCC2=CC=CC=C2 . This indicates that the molecule contains an ester functional group (O=C(OCC)) attached to a benzene ring (C(C=C1)=CC=C1), which is further connected to another benzene ring through an oxygen atom (OCC2=CC=CC=C2). Physical And Chemical Properties Analysis
Ethyl 4-(benzyloxy)benzoate is a solid substance . It has a molecular weight of 256.30 and an empirical formula of C16H16O3 .科学的研究の応用
Crystallography and Material Science
Summary of the Application
Ethyl 4-(benzyloxy)benzoate has been used in the field of crystallography and material science. It’s been studied for its interesting physical properties and potential applications in industry .
Methods of Application
The compound was synthesized and its crystal structure was analyzed. The analysis revealed the presence of three molecules in the asymmetric unit, which slightly differ in their conformations .
Results or Outcomes
The study provided insights into the conformational flexibility of the molecule and the orientation of the phenyl rings. It also highlighted the role of weak C—H interactions in the crystal packing .
Chemical Synthesis
Summary of the Application
Ethyl 4-(benzyloxy)benzoate is used in chemical synthesis. It’s part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Methods of Application
The specific methods of application in chemical synthesis can vary widely depending on the particular synthesis pathway and the desired end product .
Results or Outcomes
The outcomes of using Ethyl 4-(benzyloxy)benzoate in chemical synthesis would depend on the specific reactions it’s involved in. As a reagent, it could contribute to the synthesis of a wide range of chemical compounds .
Oxidation of Alkyl Side-Chains
Summary of the Application
Ethyl 4-(benzyloxy)benzoate can be used in the oxidation of alkyl side-chains. The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .
Methods of Application
The specific methods of application can vary widely depending on the particular oxidation pathway and the desired end product .
Results or Outcomes
The outcomes of using Ethyl 4-(benzyloxy)benzoate in oxidation of alkyl side-chains would depend on the specific reactions it’s involved in. As a reagent, it could contribute to the oxidation of a wide range of alkyl side-chains .
Reduction of Ester Groups
Summary of the Application
Ethyl 4-(benzyloxy)benzoate can be used in the reduction of ester groups. Esters can be converted to 1° alcohols using LiAlH4 .
Methods of Application
The specific methods of application in ester reduction can vary widely depending on the particular reduction pathway and the desired end product .
Results or Outcomes
The outcomes of using Ethyl 4-(benzyloxy)benzoate in ester reduction would depend on the specific reactions it’s involved in. As a reagent, it could contribute to the reduction of a wide range of ester groups .
Safety And Hazards
特性
IUPAC Name |
ethyl 4-phenylmethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-2-18-16(17)14-8-10-15(11-9-14)19-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOKJIWMQFEFJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70204997 | |
| Record name | Ethyl 4-benzyloxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70204997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(benzyloxy)benzoate | |
CAS RN |
56441-55-5 | |
| Record name | Ethyl 4-(phenylmethoxy)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56441-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-benzyloxybenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056441555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 4-benzyloxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70204997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


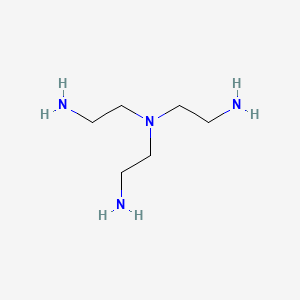
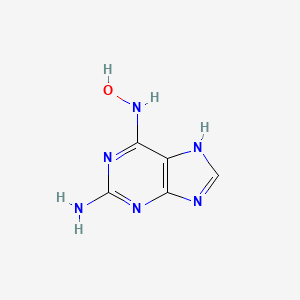
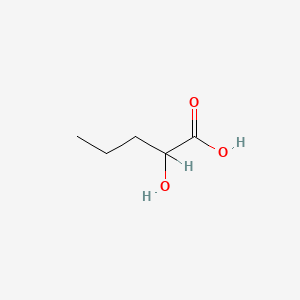
![3-[[(2R)-2-hydroxy-3,3-dimethyl-4-phosphonooxybutanoyl]amino]propanoicacid](/img/structure/B1216635.png)
